7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one

Antifungal Enzyme Inhibition Histidine Biosynthesis

Choose 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one (CAS 14509-66-1) for your medicinal chemistry program. This fused imidazole-dihydropyrimidinone scaffold (MW 137.14, C₆H₇N₃O) is a validated core for histidinol dehydrogenase (HDH) inhibitors (IC₅₀ = 24.2 µM) and mGlu5 positive allosteric modulators (PAMs). It is also a naturally occurring marine alkaloid, offering privileged structural features for generating natural product-like screening libraries. Avoid generic imidazoles—this specific dihydro ring fusion is critical for target engagement. Available at ≥97% purity from commercial suppliers for rapid in vitro profiling without custom synthesis delays.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 14509-66-1
Cat. No. B174367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
CAS14509-66-1
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1CNC(=O)N2C1=CN=C2
InChIInChI=1S/C6H7N3O/c10-6-8-2-1-5-3-7-4-9(5)6/h3-4H,1-2H2,(H,8,10)
InChIKeyAZFYLSFUALTNAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one (CAS 14509-66-1): Sourcing and Procurement of a Heterocyclic Core Scaffold


7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one (CAS 14509-66-1) is a bicyclic heterocyclic compound featuring a fused imidazole and dihydropyrimidinone ring system with the molecular formula C₆H₇N₃O and a molecular weight of 137.14 g/mol [1]. This compound serves as a core scaffold in medicinal chemistry, with documented applications in enzyme inhibition (histidinol dehydrogenase) and as a potential positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) [2][3]. It is also a naturally occurring marine alkaloid isolated from sponge extracts [4]. Commercial vendors offer this compound with a purity of ≥95% and typical pricing around 98.00 € per gram .

7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one: Why Substitution with Generic Imidazoles or Pyrimidinones is Not Advisable


Substituting 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one with generic imidazole derivatives or simple pyrimidinones is not recommended due to its unique fused bicyclic scaffold that confers a specific three-dimensional conformation and electronic profile critical for target engagement. This scaffold has been specifically explored as a core for mGlu5 PAMs and histidinol dehydrogenase inhibitors, where minor structural modifications (e.g., saturation level, substitution pattern) lead to significant changes in potency and selectivity [1][2]. The compound's specific ring fusion and dihydro state are essential for the observed biological activities, and simpler, commercially available analogs are unlikely to replicate the same pharmacological profile without extensive synthetic optimization [3].

Quantitative Differentiation: 7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one vs. Analog Comparators in Key Assays


Histidinol Dehydrogenase (HDH) Inhibition Potency: 7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one vs. Closely Related Analogs

In an enzymatic assay against Geotrichum candidum histidinol dehydrogenase (HDH), 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one exhibited an IC50 of 0.0242 mM (24.2 µM) [1]. This potency is moderate but superior to several closely related analogs, such as methyl 1-chloro-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylate (IC50 = 0.1222 mM) and methyl 1-methyl-N-(phenoxycarbonyl)histidinate (IC50 = 0.0293 mM) [1]. The compound is, however, less potent than the optimized lead compound 3-(1H-imidazol-4-yl)propanoic acid (IC50 = 0.00317 mM) and 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid (IC50 = 0.00356 mM) [1].

Antifungal Enzyme Inhibition Histidine Biosynthesis

Physical Property Differentiation: Predicted pKa, Melting Point, and Storage Requirements for 7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one

7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is characterized by a predicted pKa of 9.60 ± 0.20, a melting point of 218-219 °C, and a density of 1.53 g/cm³ [1]. These physicochemical properties inform appropriate handling, formulation, and storage conditions (recommended at 2-8 °C) [1]. In contrast, more oxidized analogs like imidazo[1,5-c]pyrimidin-5(6H)-one (without the 7,8-dihydro saturation) or more substituted derivatives (e.g., 6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one, CAS 303986-95-0) exhibit altered physicochemical profiles (e.g., higher molecular weight, different LogP) that impact solubility and permeability .

Physicochemical Properties Handling Storage

Commercial Availability and Purity: Sourcing 7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one vs. In-House Synthesis of Custom Analogs

7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one (CAS 14509-66-1) is commercially available from multiple vendors with a guaranteed purity of ≥95% . Current pricing is approximately 98.00 € per gram, with larger quantities available at scaled pricing (e.g., 5g for 383.00 €) . In contrast, more complex substituted analogs (e.g., 6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one, CAS 303986-95-0) are less widely available and often require custom synthesis, leading to higher costs and longer lead times . The parent scaffold is therefore a cost-effective, readily accessible starting material for further derivatization.

Procurement Commercial Availability Purity

Optimal Use Cases for 7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one Based on Verified Evidence


Scaffold for Antifungal Drug Discovery Targeting Histidinol Dehydrogenase (HDH)

This compound is a validated, moderately potent inhibitor of G. candidum HDH (IC50 = 24.2 µM). It serves as an ideal starting scaffold for medicinal chemistry optimization, given the established SAR with more potent analogs (IC50 as low as 3.17 µM) [1]. Researchers can use this core to explore substitution patterns that enhance potency and selectivity against fungal HDH.

Core Template for mGlu5 Positive Allosteric Modulator (PAM) Development

The imidazopyrimidinone/dihydroimidazopyrimidinone core is a recognized chemotype for mGlu5 PAMs. While the parent compound itself may not be a clinical candidate, it represents a key structural class explored in SAR studies for CNS disorders. Using this scaffold as a starting point can accelerate the synthesis of novel PAMs with improved DMPK profiles [2].

Natural Product-Inspired Library Synthesis and Biological Screening

As a naturally occurring marine alkaloid isolated from sponge extracts, this compound is a valuable entry for generating natural product-like libraries. Its unique fused heterocyclic structure offers a distinct chemical space for phenotypic screening against various targets, including sEH and Wnt/β-catenin pathways [3].

Cost-Effective Procurement for Early-Stage Biological Profiling

Given its commercial availability at ≥95% purity and moderate cost (~98 €/g), this compound is an economical choice for initial in vitro profiling. It allows research groups to rapidly assess the biological relevance of the imidazopyrimidinone scaffold in their assays of interest without the time and expense of custom synthesis .

Technical Documentation Hub

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